molecular formula C8H9ClN2O2 B13258596 Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate

Cat. No.: B13258596
M. Wt: 200.62 g/mol
InChI Key: AKNPZXQJRAYDON-UHFFFAOYSA-N
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Description

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate is a chemical compound that belongs to the pyridine family This compound is characterized by the presence of a methyl ester group, an aminomethyl group, and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the chlorination of a pyridine derivative followed by the introduction of an aminomethyl group through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(aminomethyl)-3-bromopyridine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 6-(aminomethyl)-3-fluoropyridine-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 6-(aminomethyl)-3-iodopyridine-2-carboxylate: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and ability to cross cell membranes, making it a valuable compound in drug design and development.

Biological Activity

Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate is a pyridine derivative notable for its diverse biological activities. This compound features a unique combination of functional groups, including a methyl ester, an aminomethyl group, and a chlorine atom, which contribute to its reactivity and potential therapeutic applications. This article reviews its biological activities, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : CHClNO
  • Molecular Weight : Approximately 237.08 g/mol
  • Key Functional Groups :
    • Methyl ester
    • Aminomethyl group
    • Chlorine atom

The structure allows for various chemical interactions, making it valuable in both synthetic and biological chemistry contexts.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its activity against selected microorganisms:

MicroorganismActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh (including MRSA)
Klebsiella pneumoniaeModerate
Candida albicansLow

The compound's derivatives have shown varying degrees of efficacy, suggesting that modifications to the structure can enhance antimicrobial activity. For instance, compounds with longer alkyl chains demonstrated improved efficacy against Gram-positive bacteria .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. The following data illustrates its potency compared to standard anti-inflammatory drugs:

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

These findings suggest that the compound could serve as a potential lead for developing new anti-inflammatory agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly in targeting c-KIT positive gastrointestinal stromal tumors (GIST). The following table summarizes the IC50 values of related derivatives:

CompoundCancer Cell LineIC50 (μmol)Reference
Derivative AGIST-T10.14
Derivative BHMC1.21.76

Studies indicate that these compounds induce apoptosis and inhibit cell proliferation by blocking c-KIT signaling pathways, presenting a promising avenue for cancer therapy .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various derivatives of this compound against clinical isolates of Staphylococcus aureus. Results indicated that certain derivatives exhibited synergistic effects when combined with traditional antibiotics, enhancing their overall efficacy against resistant strains .
  • Anti-inflammatory Mechanism Investigation : Research focusing on the anti-inflammatory effects revealed that this compound significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Activity Assessment : In vitro tests showed that this compound could effectively inhibit the growth of GIST cells through mechanisms involving apoptosis induction and cell cycle arrest, making it a candidate for further development in targeted cancer therapies .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)7-6(9)3-2-5(4-10)11-7/h2-3H,4,10H2,1H3

InChI Key

AKNPZXQJRAYDON-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)CN)Cl

Origin of Product

United States

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